molecular formula C13H18N2O2 B14837357 4-Cyclopropoxy-2-ethyl-N,N-dimethylnicotinamide

4-Cyclopropoxy-2-ethyl-N,N-dimethylnicotinamide

Cat. No.: B14837357
M. Wt: 234.29 g/mol
InChI Key: WGNCZMKRQPDKJM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Cyclopropoxy-2-ethyl-N,N-dimethylnicotinamide involves several steps. Typically, the synthetic route includes the reaction of nicotinic acid derivatives with appropriate alkylating agents under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

4-Cyclopropoxy-2-ethyl-N,N-dimethylnicotinamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-ethyl-N,N-dimethylnicotinamide involves its interaction with specific molecular targets and pathways. As a nicotinamide derivative, it is involved in cellular energy metabolism, DNA repair, and regulation of transcription processes . The compound’s effects are mediated through its interaction with enzymes and receptors involved in these pathways.

Comparison with Similar Compounds

4-Cyclopropoxy-2-ethyl-N,N-dimethylnicotinamide can be compared with other nicotinamide derivatives such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts unique biological and chemical properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

4-cyclopropyloxy-2-ethyl-N,N-dimethylpyridine-3-carboxamide

InChI

InChI=1S/C13H18N2O2/c1-4-10-12(13(16)15(2)3)11(7-8-14-10)17-9-5-6-9/h7-9H,4-6H2,1-3H3

InChI Key

WGNCZMKRQPDKJM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CC(=C1C(=O)N(C)C)OC2CC2

Origin of Product

United States

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